molecular formula C14H12N2O3S2 B2693005 4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 107920-32-1

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2693005
CAS No.: 107920-32-1
M. Wt: 320.38
InChI Key: UHVSRNDEYIWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may interact with amines in biochemical reactions .

Cellular Effects

Isothiocyanates are known to have chemoprotective effects against cancer . This suggests that this compound may also have similar effects.

Molecular Mechanism

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.

Temporal Effects in Laboratory Settings

Isothiocyanates are known to be stable under acidic, alkaline, and aqueous conditions . This suggests that this compound may also have similar stability properties.

Dosage Effects in Animal Models

Isothiocyanates are known to have chemoprotective effects against cancer in animal models . This suggests that this compound may also have similar effects.

Metabolic Pathways

Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.

Transport and Distribution

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that this compound may also have similar properties.

Subcellular Localization

Isothiocyanates are known to interact with glucosinolates . This suggests that this compound may also interact with glucosinolates.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVSRNDEYIWVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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